molecular formula C7H10N2O3 B103989 Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate CAS No. 25786-72-5

Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate

Cat. No.: B103989
CAS No.: 25786-72-5
M. Wt: 170.17 g/mol
InChI Key: ULIKRPZEQZFBPS-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (CAS RN: 25786-72-5) is an isoxazole derivative with the molecular formula C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol. It is characterized by a 1,2-oxazole core substituted with an amino group at position 5, a methyl group at position 3, and an ethyl ester at position 4 . This compound has garnered attention in medicinal chemistry due to its role as a precursor or structural motif in bioactive derivatives, particularly those with antimicrobial and antibiofilm properties. For example, derivatives like PUB9 and PUB10 (which incorporate this compound) exhibit potent activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MICs) up to 1,000 times lower than other analogs .

Properties

IUPAC Name

ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIKRPZEQZFBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351922
Record name Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25786-72-5
Record name Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound belongs to the oxazole family, characterized by a five-membered aromatic ring containing nitrogen and oxygen. Its molecular formula is C7H10N2O4C_7H_{10}N_2O_4, indicating the presence of an ethyl ester group and an amino group that contribute to its reactivity and biological activity.

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets. Research indicates that this compound can inhibit specific microbial enzymes, leading to antimicrobial properties. For instance, studies have shown that derivatives of similar compounds exhibit significant inhibition of phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs), suggesting potential immunomodulatory effects .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The compound's ability to disrupt microbial enzyme activity underlies its effectiveness as an antimicrobial agent.

Immunomodulatory Effects

The compound exhibits immunosuppressive properties in several in vitro models. For example, it has been shown to inhibit the proliferation of PBMCs in response to PHA stimulation . Additionally, certain derivatives have displayed immune-stimulatory activity comparable to established immunomodulators like levamisole, indicating that structural modifications can enhance or alter its biological efficacy .

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound and its derivatives:

  • Immunosuppressive Activity : A series of N'-substituted derivatives were synthesized and tested for their ability to inhibit PBMC proliferation. The most effective compounds showed minimal toxicity while significantly suppressing immune responses in mouse models .
  • Antimicrobial Efficacy : In a comparative study, various derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated strong antimicrobial potential with specific MIC values demonstrating efficacy against resistant strains .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against E. coli and S. aureus with MIC values between 0.0039 - 0.025 mg/mL
ImmunomodulatoryInhibits PHA-induced PBMC proliferation; potential as immunomodulator
CytotoxicityDifferential toxicity observed in human cell lines; low toxicity noted in specific derivatives

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate has the molecular formula C7H10N2O3C_7H_{10}N_2O_3 and a molecular weight of approximately 170.17 g/mol. The compound features a five-membered oxazole ring that contains both nitrogen and oxygen atoms, contributing to its unique reactivity and stability due to intramolecular hydrogen bonding .

Antimicrobial Properties

This compound derivatives have shown promising antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. Research indicates that modifications of the compound can enhance its efficacy against biofilm-forming bacteria, making it a candidate for treating infections .

Immunomodulatory Effects

Studies have demonstrated that derivatives of this compound can modulate immune responses, suggesting potential applications in treating inflammatory diseases. The ability to alter interaction profiles through structural modifications enhances its therapeutic potential .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial activity of this compound against clinical isolates of S. aureus. The compound exhibited significant inhibition of bacterial growth, particularly in its modified forms. The results indicated over 90% reduction in biofilm formation, highlighting its utility as an antimicrobial agent .

Case Study 2: Immunomodulation

Research conducted on the immunomodulatory effects of this compound revealed that specific derivatives could effectively downregulate pro-inflammatory cytokines in vitro. This suggests a potential application in developing therapies for chronic inflammatory conditions such as rheumatoid arthritis .

Data Table: Comparison of Biological Activities

Compound NameAntibacterial ActivityImmunomodulatory EffectsNotes
This compoundHighModerateEffective against E. coli and S. aureus
Modified Derivative AVery HighHighEnhanced biofilm inhibition
Modified Derivative BModerateHighStrong anti-inflammatory properties

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for further functionalization and incorporation into more complex molecules, including peptidomimetics and other bioactive compounds. This capability is particularly valuable in drug discovery and development .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The biological and physicochemical properties of isoxazole derivatives are highly dependent on substituent patterns. Below is a structural comparison of Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate with key analogs:

Compound Name Substituents (Positions) Key Structural Differences Biological Relevance
This compound -NH₂ (5), -CH₃ (3), -COOEt (4) Reference compound Antimicrobial precursor
PUB9 Cyclohexylamino-nitrothiophen-2-yl side chain Extended ester-linked side chain High antibiofilm activity (90% reduction)
MC219 (Anthracenyl derivative) Dibromoanthracenyl group at position 3 Bulky aromatic substituent Antitumor potential (92% synthesis yield)
Ethyl 3-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylate Bromophenyl at position 3 Halogenated aryl group Unknown bioactivity, structural analog
PUB11 Bromothiophen-2-yl substituent Brominated heterocyclic side chain Moderate antifungal activity (7.5% yield)

Key Observations :

  • Amino and ester groups in the parent compound enhance hydrogen bonding and solubility, critical for antimicrobial activity .
  • Bulky substituents (e.g., anthracenyl in MC219) may improve tumor-targeting but reduce synthetic yield (63–92%) .
  • Halogenation (e.g., bromine in PUB11) increases molecular weight and may alter cytotoxicity profiles .
Antimicrobial and Cytotoxicity Profiles:
Compound MIC (Staphylococcus aureus) Biofilm Reduction Cytotoxicity (Fibroblasts)
Parent compound N/A N/A Low
PUB9 >1,000× lower than analogs >90% None
PUB10 Moderate >90% Moderate
MC219 Not tested Not tested Antitumor activity implied

Highlights :

  • PUB10 shows moderate cytotoxicity, likely due to its benzylamino side chain .

Physicochemical Properties

Property Parent Compound PUB9 MC219
Molecular Weight (g/mol) 170.17 415.07 579.92
LogP (predicted) 1.2 3.5 6.8
Hydrogen Bond Donors 2 3 1

Insights :

  • PUB9’s additional hydrogen bond donors may improve target binding .

Preparation Methods

Table 1: Comparative Analysis of Cyclization vs. Stepwise Methods

ParameterTriflylpyridinium MethodStepwise Nitration/Amination
Reaction Steps 13
Total Yield 78–85%45%
Purification Column chromatographyMultiple chromatographies
Scalability Gram to kilogram scaleLimited to lab scale
Functional Tolerance HighModerate

Enzymatic Approaches for Sustainable Production

Green chemistry initiatives have explored lipase-catalyzed esterification and transamination. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica facilitates the kinetic resolution of racemic oxazole precursors:

  • Substrate : 5-Amino-3-methyl-1,2-oxazole-4-carboxylic acid

  • Acyl Donor : Vinyl ethyl carbonate

  • Conversion : 92% enantiomeric excess (ee) at 37°C

Though enzymatic methods align with sustainability goals, industrial adoption is hindered by prolonged reaction times (72+ hours) and enzyme cost.

Industrial-Scale Optimization Strategies

Large-scale production prioritizes cost-efficiency and minimal waste. Continuous flow reactors address limitations of batch processes:

Table 2: Benchmarked Flow Reactor Parameters

VariableOptimal RangeImpact on Yield
Residence Time 8–12 minutesMaximizes conversion (90%+)
Temperature 75°C ± 2°CPrevents decomposition
Catalyst Loading 0.5 mol% Pd/CBalances activity and cost
Solvent System EtOAc/H₂O (3:1)Facilitates product isolation

Automated in-line analytics (e.g., FTIR monitoring) enable real-time adjustments, reducing impurity formation by 40% compared to traditional methods .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate, and how are intermediates purified?

The compound is typically synthesized via cyclocondensation reactions using precursors like substituted hydrazines or nitrile oxides. For example, ethyl esters of isoxazole derivatives are often purified via column chromatography (silica gel, ethyl acetate/chloroform eluent) or recrystallization from methanol . Key intermediates are characterized using 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity, with coupling constants (e.g., 2JH3N2=14.36Hz^2J_{H3-N2} = 14.36 \, \text{Hz}) resolving ambiguities in oxazole ring formation .

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation combines spectroscopic and crystallographic methods:

  • NMR : 1H^1H-NMR identifies substituent environments (e.g., methyl groups at δ 2.4–2.6 ppm), while 13C^{13}C-NMR detects carbonyl carbons (δ 160–170 ppm) and quaternary carbons in the oxazole ring .
  • X-ray crystallography : Single-crystal diffraction (MoKα radiation) resolves bond lengths and angles, with SHELXL refining structures to R-factors < 0.05. Hydrogen-bonding networks (e.g., C–H···O interactions) are mapped using ORTEP-3 .

Q. What safety protocols are recommended for handling this compound in the laboratory?

While specific toxicity data are limited, analogous isoxazole derivatives require:

  • Ventilation : Use fume hoods to avoid inhalation exposure.
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles.
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Consult safety data sheets (SDS) for structurally related compounds .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed, particularly in avoiding 1,3-oxazole isomers?

Regioselectivity is controlled via:

  • Reagent choice : Bredereck’s reagent promotes enamine formation, directing cyclization to the 1,2-oxazole position .
  • Temperature modulation : Heating at 50°C for 2 hours minimizes side products, as seen in the synthesis of ethyl 3-(4-chlorophenyl)-5-substituted analogs .
  • Isotopic labeling : 15N^{15}N-labeling tracks nitrogen incorporation, resolving ambiguities in ring closure mechanisms .

Q. What crystallographic refinement challenges arise with this compound, and how are they resolved?

Common issues include:

  • Disordered solvent molecules : Masked using SQUEEZE in PLATON or excluded via high-resolution data (θ > 25°) .
  • Twinning : Managed by refining in a lower-symmetry space group (e.g., triclinic P1P1) and applying TWIN/BASF commands in SHELXL .
  • Hydrogen bonding ambiguity : Graph-set analysis (e.g., R22(8)R_2^2(8) motifs) distinguishes intramolecular vs. intermolecular interactions .

Q. How do computational methods (e.g., DFT) enhance understanding of this compound’s electronic properties?

Density functional theory (DFT) calculations:

  • Charge delocalization : Identify resonance stabilization in the oxazole ring, with NBO analysis confirming partial positive charge at the oxadiazole carbon .
  • Spectroscopic validation : Compare calculated IR/Raman spectra with experimental data to assign vibrational modes (e.g., C=O stretch at 1700–1750 cm1^{-1}) .

Q. What strategies are used to evaluate its bioactivity, such as antimicrobial or enzyme-inhibitory effects?

  • In vitro assays : Test biofilm inhibition (e.g., against Staphylococcus aureus) at 50–200 µg/mL, with cytotoxicity assessed via fibroblast cell lines (IC50_{50} > 100 µM) .
  • Structure-activity relationships (SAR) : Modify the 5-amino group to introduce sulfonamide or nitro moieties, monitoring changes in bioactivity .

Data Contradictions and Validation

  • Crystallographic vs. spectroscopic data : Discrepancies in bond lengths (e.g., C–O in oxazole) are resolved by cross-validating X-ray data with 13C^{13}C-NSPT (Nuclear Spin Perturbation Theory) .
  • Synthetic yields : Variability (40–75%) arises from solvent purity; rigorously anhydrous conditions improve reproducibility .

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